molecular formula C13H14ClN3O2 B2406580 6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride CAS No. 1706452-17-6

6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride

Cat. No. B2406580
CAS RN: 1706452-17-6
M. Wt: 279.72
InChI Key: CKVXFJZBUHCBNN-UHFFFAOYSA-N
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Description

The compound “6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride” is also known as 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride . It is a solid substance that is stored at room temperature .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a topic of interest in recent years . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .


Molecular Structure Analysis

The molecular structure of this compound includes a fused bicyclic system with an imidazo[1,2-a]pyridine core . The InChI code for this compound is 1S/C8H10N2O2.ClH/c11-8(12)6-1-2-7-3-9-5-10(7)4-6;/h3,5-6H,1-2,4H2,(H,11,12);1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 202.64 .

Scientific Research Applications

Functionalization Reactions and Theoretical Studies

The functionalization reactions of related compounds provide insights into the versatility of imidazo[1,2-a]pyridine derivatives. Experimental and theoretical studies on compounds such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid reveal the potential for creating diverse structures through reactions with aminopyridines, showcasing the imidazo[1,2-a]pyridine scaffold's utility in synthesizing complex molecules with specific functionalities (Yıldırım, Kandemirli, & Demir, 2005).

Novel Synthesis Approaches

Research has focused on novel synthesis approaches for imidazo[1,2-a]pyridine derivatives, indicating their significant role in medicinal chemistry. For instance, the development of efficient synthetic routes for 2′-deoxyribonucleoside derivatives of 1-deazapurines highlights the adaptability of the imidazo[1,2-a]pyridine framework in constructing nucleoside analogs with potential biological activities (Cristalli, Vittori, Eleuteri, Volpini, Camaioni, & Lupidi, 1994).

Fluorescent Probes for Mercury Ion

The functional diversity of imidazo[1,2-a]pyridine derivatives is further exemplified by their use as fluorescent probes. A specific derivative was developed as an efficient fluorescent probe for mercury ion detection in both acetonitrile and buffered aqueous solution, demonstrating the compound's potential in environmental monitoring and analytical chemistry (Shao, Pang, Yan, Shi, & Cheng, 2011).

Versatile Architecture for Stable N-Heterocyclic Carbenes

The imidazo[1,2-a]pyridine skeleton serves as a foundation for generating new types of stable N-heterocyclic carbenes, highlighting its importance in the field of catalysis and organometallic chemistry. This versatility allows for the synthesis of novel compounds with potential applications in catalytic processes and materials science (Alcarazo, Roseblade, Cowley, Fernández, Brown, & Lassaletta, 2005).

Potential as Therapeutic Agents

Imidazo[1,2-a]pyridine derivatives are recognized for their broad spectrum of medicinal applications, including anticancer, antimicrobial, and antiviral activities. The scaffold's presence in various marketed pharmaceuticals underscores its significance in drug discovery and development. Research efforts continue to explore structural modifications of this scaffold to identify novel therapeutic agents, contributing to the expansion of drug-like chemical libraries for biological screening (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2.ClH/c17-13(18)10-5-3-4-9(14-10)11-8-16-7-2-1-6-12(16)15-11;/h3-5,8H,1-2,6-7H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVXFJZBUHCBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=NC(=CC=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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